molecular formula C28H43N B12682885 Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- CAS No. 28929-90-0

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

Cat. No.: B12682885
CAS No.: 28929-90-0
M. Wt: 393.6 g/mol
InChI Key: JLXMTWOURSPZDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, sulfonic acids, nitrating agents

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Halogenated benzenamines, sulfonated benzenamines, nitrated benzenamines

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, commonly referred to as a substituted aniline, is a compound with significant industrial applications, particularly in the production of polymers and as a flame retardant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article will explore the biological activity of this compound, including its effects on cellular systems, potential toxicity, and relevant case studies.

  • Chemical Name : Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-
  • CAS Number : 28929-90-0
  • Molecular Formula : C28H43N
  • Molar Mass : 393.65 g/mol

The biological activity of benzenamine derivatives often involves interactions with biological membranes and proteins. These compounds can act as:

  • Antioxidants : Protecting cells from oxidative stress.
  • Flame Retardants : Reducing flammability in materials.
  • Potential Endocrine Disruptors : Affecting hormone function.

Toxicological Studies

Several studies have investigated the toxicological profile of benzenamine derivatives. The following table summarizes key findings from various research efforts:

Study ReferenceBiological EndpointFindings
CytotoxicityExhibited moderate cytotoxic effects on human cell lines at high concentrations.
GenotoxicityInduced DNA damage in vitro, suggesting potential mutagenic properties.
Endocrine ActivityShowed weak estrogenic activity in receptor assays, indicating possible endocrine disruption.

Case Studies

  • Cytotoxicity in Human Cell Lines :
    A study evaluated the cytotoxic effects of benzenamine derivatives on several human cell lines, revealing that at concentrations above 50 µM, significant cell death was observed. This suggests that while the compound may be useful in certain applications, caution is warranted regarding its concentration in consumer products.
  • Genotoxicity Assessment :
    In a genotoxicity assessment using the Ames test, benzenamine demonstrated mutagenic potential at elevated doses. This raises concerns about its safety for use in products that may come into contact with skin or mucous membranes.
  • Endocrine Disruption Potential :
    Research indicated that benzenamine could interact with estrogen receptors, albeit weakly. This finding necessitates further investigation into its long-term effects on hormonal balance and reproductive health.

Regulatory Status

The regulatory status of benzenamine compounds varies by region. In the United States, the Environmental Protection Agency (EPA) monitors these substances under various chemical safety regulations. The compound's potential for toxicity has led to restrictions in specific applications where human exposure is likely.

Safety Guidelines

Given the findings related to its biological activity, safety guidelines recommend:

  • Limiting exposure to concentrations below 50 µM in consumer products.
  • Conducting thorough risk assessments before industrial use.
  • Implementing protective measures for workers handling this compound.

Properties

CAS No.

28929-90-0

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3

InChI Key

JLXMTWOURSPZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C

Origin of Product

United States

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